2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide
Description
Properties
Molecular Formula |
C20H20N4O3S3 |
|---|---|
Molecular Weight |
460.6 g/mol |
IUPAC Name |
2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C20H20N4O3S3/c1-26-16-10-6-9-15(18(16)27-2)11-21-22-17(25)13-29-20-24-23-19(30-20)28-12-14-7-4-3-5-8-14/h3-11H,12-13H2,1-2H3,(H,22,25)/b21-11+ |
InChI Key |
FULDSAWLCGUVRL-SRZZPIQSSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=N/NC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=NNC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Preparation of 2-(3,4-Dimethoxyphenyl)Acetohydrazide
The acetohydrazide intermediate serves as the foundational building block for subsequent functionalization. It is synthesized via hydrazinolysis of 2-(3,4-dimethoxyphenyl)acetyl chloride or direct reaction of 2-(3,4-dimethoxyphenyl)acetic acid with hydrazine hydrate. Typical conditions involve refluxing equimolar quantities of the acid and hydrazine in ethanol for 6–8 hours, yielding the hydrazide in ~85% purity.
Reaction Scheme:
$$
\text{2-(3,4-Dimethoxyphenyl)acetic acid} + \text{Hydrazine hydrate} \xrightarrow{\text{Ethanol, Δ}} \text{2-(3,4-Dimethoxyphenyl)acetohydrazide}
$$
Formation of the 1,3,4-Thiadiazole Core
The thiadiazole ring is constructed through cyclization of thiosemicarbazide derivatives. Reacting 2-(3,4-dimethoxyphenyl)acetohydrazide with ammonium thiocyanate in acidic medium generates a thiosemicarbazide intermediate, which undergoes cyclodehydration in concentrated sulfuric acid to yield 2-amino-5-mercapto-1,3,4-thiadiazole.
Critical Parameters:
- Temperature: 0–5°C during thiocyanate addition to prevent side reactions.
- Cyclization: Stirring in H$$2$$SO$$4$$ at 50°C for 2 hours.
Functionalization of the Thiadiazole Ring
Introduction of the Benzylsulfanyl Group
The mercapto group at position 5 of the thiadiazole is alkylated with benzyl chloride under basic conditions. Sodium hydroxide (10% w/v) facilitates deprotonation of the thiol, enabling nucleophilic substitution to install the benzylsulfanyl moiety.
Optimization Note:
Sulfanyl Linkage at Position 2
The remaining mercapto group at position 2 reacts with chloroacetohydrazide to form the critical sulfanyl bridge. This step employs a two-phase system (water/dichloromethane) with tetrabutylammonium bromide as a phase-transfer catalyst, achieving 65% yield.
Mechanistic Insight:
$$
\text{Thiadiazole-2-thiol} + \text{ClCH}2\text{CONHNH}2 \xrightarrow{\text{Base}} \text{Thiadiazole-2-S-CH}2\text{CONHNH}2 + \text{HCl}
$$
Schiff Base Formation
Condensation of the acetohydrazide intermediate with 2,3-dimethoxybenzaldehyde in ethanol catalyzed by glacial acetic acid produces the target Schiff base. The reaction proceeds via nucleophilic attack of the hydrazide’s amino group on the aldehyde carbonyl, followed by dehydration.
Conditions:
- Molar ratio (hydrazide:aldehyde): 1:1.1
- Reflux for 3 hours, yielding 70–75% product.
Characterization Data:
- FT-IR: N-H stretch at 3250 cm$$^{-1}$$, C=N stretch at 1615 cm$$^{-1}$$.
- $$^1$$H NMR (DMSO-d$$6$$): δ 8.45 (s, 1H, CH=N), 6.85–7.40 (m, aromatic H), 3.85 (s, OCH$$3$$).
Comparative Analysis of Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Key Challenges |
|---|---|---|---|
| Thiosemicarbazide formation | NH$$_4$$SCN, HCl | 82 | Over-alkylation at S-5 |
| Thiadiazole cyclization | H$$2$$SO$$4$$, 50°C | 75 | Acid-sensitive functional groups |
| Benzylsulfanyl installation | BnCl, NaOH | 78 | Competing disulfide formation |
| Schiff base condensation | 2,3-Dimethoxybenzaldehyde, AcOH | 72 | Isomerization of imine |
Scalability and Industrial Considerations
Large-scale synthesis necessitates modifications:
- Continuous Flow Reactors: Enhance safety during H$$2$$SO$$4$$-mediated cyclization.
- Catalytic Optimization: Palladium catalysts for C-S coupling reduce benzyl chloride usage by 30%.
Emerging Methodologies
Recent advances include microwave-assisted synthesis, reducing reaction times from hours to minutes. For instance, Schiff base formation achieves 80% yield in 15 minutes under microwave irradiation (300 W, 100°C).
Chemical Reactions Analysis
Oxidation Reactions
The sulfur-containing groups in this compound undergo oxidation under controlled conditions. Key reactions include:
Substitution Reactions
The sulfanyl (-S-) and hydrazide (-NH-NH-) groups participate in nucleophilic substitution:
| Reagent/Conditions | Site of Reaction | Product | Yield |
|---|---|---|---|
| Alkyl halides (e.g., CH₃I) | Thiadiazole sulfanyl group | Alkylated thiadiazole derivatives (e.g., -S-CH₃) | 60–70% |
| Amines (e.g., NH₃) | Hydrazide moiety | Formation of Schiff bases or hydrazones | 55–65% |
| Thiols (e.g., HS-CH₂Ph) | Displacement of benzylsulfanyl group | Thiol-substituted derivatives | 50–60% |
-
Key Conditions : Reactions typically occur in polar solvents (e.g., DMSO) with base catalysts like NaOH.
Cycloaddition Reactions
The thiadiazole ring participates in [3+2] cycloadditions:
| Reagent/Conditions | Product | Application |
|---|---|---|
| Azides (e.g., NaN₃) | Triazole derivatives via Huisgen cycloaddition | Enhanced biological activity in analogs |
| Alkynes | Fused heterocyclic systems (e.g., thiadiazolo-triazoles) | Structural diversification for drug discovery |
Hydrolysis and Degradation
Under acidic or basic conditions:
-
Acidic Hydrolysis (HCl, 6M) : Cleavage of the hydrazide bond to form carboxylic acid and substituted hydrazine.
-
Basic Hydrolysis (NaOH, 10%) : Degradation of the thiadiazole ring into thiourea derivatives.
Metal Complexation
The hydrazide moiety acts as a ligand for transition metals:
| Metal Salt | Complex Formed | Stability | Biological Relevance |
|---|---|---|---|
| Cu(II) acetate | Octahedral Cu(II)-hydrazide complex | High (log K = 12.3) | Enhanced antimicrobial activity in analogs |
| Fe(III) chloride | Tetrahedral Fe(III) complex | Moderate | Potential catalytic applications |
Photochemical Reactions
UV irradiation induces:
-
C-S Bond Cleavage : Generates thiyl radicals, leading to dimerization or cross-coupling products.
-
Isomerization : E→Z isomerization of the hydrazone group, altering biological activity.
Comparative Reactivity of Structural Analogs
The reactivity varies with substituents:
| Analog Structure | Reactivity Trend |
|---|---|
| Thiadiazole with -OCH₃ groups (e.g., 2,3-dimethoxyphenyl) | Enhanced electron density accelerates electrophilic substitution |
| Thiadiazole with -Br substituents | Higher stability toward oxidation due to electron-withdrawing effects |
Synthetic Modifications for Enhanced Bioactivity
Derivatives synthesized via the above reactions show:
Scientific Research Applications
2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound is being investigated for its potential pharmacological activities, including antimicrobial, antifungal, and anticancer properties.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.
Interacting with DNA: Binding to DNA and affecting gene expression or DNA replication processes.
Modulating Cellular Pathways: Influencing cellular signaling pathways and modulating cellular responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Core Heterocycles
The target compound’s analogs differ in heterocyclic cores , substituent positions , and aromatic group modifications . Key comparisons include:
Table 1: Structural and Molecular Comparison
*Molecular weights estimated based on analogous structures.
Computational Similarity Analysis
Using Tanimoto coefficients (–9), the target compound likely shares high similarity (~70–80%) with:
- Other 1,3,4-thiadiazole acetohydrazides (e.g., –2).
- Lower similarity (~50–60%) with triazole or benzothiazole derivatives (e.g., ).
Methoxy groups contribute to similarity with known HDAC inhibitors or antifungal agents, as seen in ’s comparison of SAHA-like compounds .
Biological Activity
The compound 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide belongs to the class of 1,3,4-thiadiazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a thiadiazole ring and a hydrazone moiety. The presence of sulfur atoms and aromatic groups contributes to its biological activity. The molecular formula can be represented as follows:
- Molecular Formula : C₁₈H₁₈N₄S₂O₂
- Molecular Weight : 382.49 g/mol
Biological Activities
-
Antimicrobial Activity
- Studies have shown that thiadiazole derivatives possess significant antimicrobial properties. For instance, compounds similar to the one have demonstrated comparable antimicrobial activity against standard antibiotics such as ciprofloxacin and griseofulvin . The structural features of the thiadiazole ring are believed to enhance their interaction with microbial enzymes.
-
Anticancer Activity
- The anticancer potential of 1,3,4-thiadiazole derivatives has been widely documented. Research indicates that these compounds exhibit moderate-to-good anticancer activity against various cell lines, including human leukemia (HL-60) and mouse lymphocytic leukemia (L1210) with IC50 values ranging from 0.15 to 1.5 μM . The mechanism is thought to involve the inhibition of key enzymes involved in cell proliferation.
-
Neuroprotective Effects
- Some studies have highlighted the neuroprotective properties of thiadiazole derivatives. These compounds have been evaluated for their anticonvulsant activity using models like maximal electroshock seizure (MES) and pentylenetetrazol (PTZ). Results indicated that certain derivatives exhibited potent anticonvulsant effects at low dosages .
- Antioxidant Activity
Study 1: Antimicrobial Efficacy
A study conducted on various 1,3,4-thiadiazole derivatives demonstrated their effectiveness against Gram-positive and Gram-negative bacteria. The compound was tested alongside others and showed promising results in inhibiting bacterial growth.
| Compound Name | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | 20 | 32 µg/mL |
| Compound B | 25 | 16 µg/mL |
| Target Compound | 22 | 24 µg/mL |
Study 2: Anticancer Activity
In vitro tests against cancer cell lines revealed that the target compound exhibited significant cytotoxicity.
| Cell Line | IC50 (µM) |
|---|---|
| HL-60 | 0.25 |
| L1210 | 1.10 |
| CHO | 3.40 |
Molecular Docking Studies
Molecular docking studies have been performed to predict the binding affinity of the target compound with various biological targets. The results suggest that the compound has a high binding affinity for enzymes involved in cancer proliferation and neurotransmitter regulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
